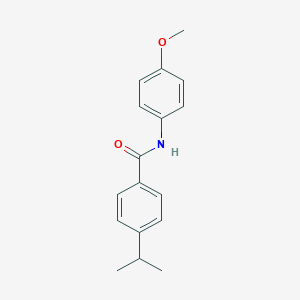
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research applications. MPB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes, including acid-base balance, respiration, and ion transport.
Mécanisme D'action
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and hydrogen ions, leading to a decrease in the activity of carbonic anhydrase. This inhibition can have various effects on physiological processes, including a decrease in acid secretion in the stomach and an increase in bicarbonate secretion in the pancreas.
Biochemical and physiological effects:
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in different systems. In the digestive system, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to decrease acid secretion in the stomach, which can be beneficial in the treatment of gastric ulcers. In the respiratory system, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to increase the excretion of bicarbonate ions, which can be beneficial in the treatment of respiratory acidosis. In the nervous system, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide does have some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its specificity for carbonic anhydrase can be a limitation in experiments where other enzymes may also be involved.
Orientations Futures
There are several future directions for research on 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of research could be the development of more specific inhibitors of carbonic anhydrase that can target specific isoforms of the enzyme. Another area of research could be the investigation of the effects of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide on other physiological processes beyond acid-base balance, respiration, and ion transport. Finally, the use of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide in the treatment of various diseases, such as gastric ulcers and anxiety disorders, could also be an area of future research.
Conclusion:
In conclusion, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. It has several advantages for lab experiments, including its potency and ease of synthesis, but also has some limitations, including its toxicity at high concentrations. Future research on 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide could focus on the development of more specific inhibitors of carbonic anhydrase, investigation of its effects on other physiological processes, and its use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 2-pyridinecarboxaldehyde in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance, respiration, and ion transport.
Propriétés
Formule moléculaire |
C15H18N2O3S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-methyl-2-propoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-10-20-13-11-12(2)7-8-14(13)21(18,19)17-15-6-4-5-9-16-15/h4-9,11H,3,10H2,1-2H3,(H,16,17) |
Clé InChI |
RZVPQJHIHIEUOT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



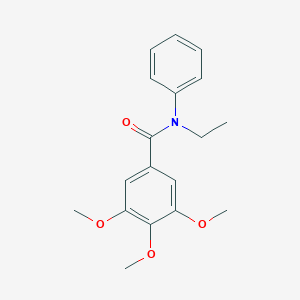
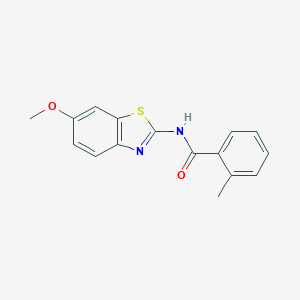
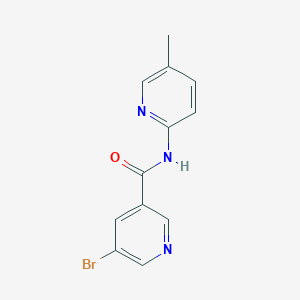
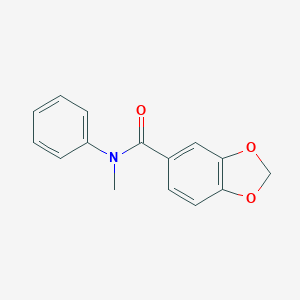
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

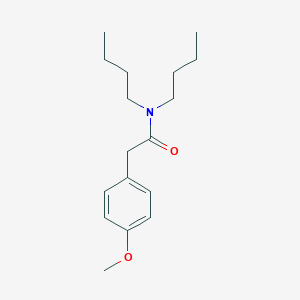
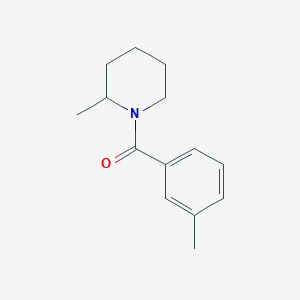
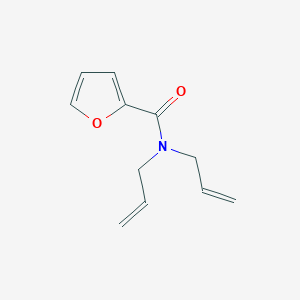



![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
